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Abstract

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger
Protein), is a crucial epigenetic regulator belonging to the MYST family of histone
acetyltransferases. Primarily known for its role in development and cancer, a growing body of
evidence has implicated KAT6A as a significant player in the intricate network of metabolic
regulation. This technical guide provides an in-depth overview of the current understanding of
KAT6A's function in key metabolic processes, including glucose and lipid metabolism, and its
interaction with central metabolic signaling pathways. We will explore the molecular
mechanisms through which KAT6A influences cellular bioenergetics, mitochondrial function,
and its implications in metabolic diseases and as a potential therapeutic target. This document
consolidates key quantitative data, details relevant experimental methodologies, and visualizes
the complex signaling networks involving KAT6A.

Introduction to KAT6A

KATG6A is a histone acetyltransferase that primarily targets histone H3 at lysine 9 (H3K9) and
lysine 14 (H3K14), leading to a more open chromatin structure that facilitates gene
transcription.[1][2] Its function is integral to various cellular processes, including cell cycle
progression, stem cell maintenance, and differentiation.[2][3] Dysregulation of KAT6A has been
linked to developmental disorders, such as KAT6A syndrome, and various cancers.[1][2]
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Emerging research, which is the focus of this guide, highlights that KAT6A's influence extends
deep into the metabolic landscape of the cell.

KAT6A and the AMPK Signaling Pathway: A Central
Axis in Cardiac Metabolism

One of the most well-documented roles of KAT6A in metabolism is its interplay with the AMP-
activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This
interaction is particularly prominent in the context of cardiac muscle metabolism.

A key event in this regulatory axis is the acetylation of KAT6A itself at lysine 816 (K816).[4][5]
This post-translational modification is notably induced by a ketogenic diet, suggesting a direct
link between dietary interventions and KAT6A activity.[4][5] Acetylated KAT6A exhibits an
enhanced interaction with the regulatory subunits of AMPK, leading to the stimulation of AMPK
signaling.[4][5] This, in turn, promotes mitochondrial function and influences cellular growth in
cardiomyocytes.[4][5]

Signaling Pathway: KAT6A-AMPK Interaction

AMPK Signaling

Regulates

Metabolic State KAT6A Regulation
Induces Enhances interaction &

Ketogenic Diet Acetylation __ T T stimulates signaling

Cellular Growth

Promotes

Mitochondrial
Function

Click to download full resolution via product page

Caption: KAT6A acetylation at K816, induced by a ketogenic diet, enhances its interaction with
and activation of AMPK, thereby regulating mitochondrial function and cell growth in
cardiomyocytes.
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Epigenetic Reprogramming of Glucose Metabolism
in T-Cells

KATG6A plays a critical role in the metabolic reprogramming of immune cells, specifically CD4+
T-cells. In the context of autoimmunity, augmented CD4+ T-cell responses are associated with
significant metabolic shifts, particularly towards glycolysis.[6][7] KAT6A orchestrates this
metabolic switch by epigenetically regulating the expression of key glycolytic genes.[6][7] It
does so by increasing histone acetylation at the chromatin regions of these genes, making
them more accessible for transcription.[6][7] This function is crucial for the proliferation and
differentiation of pro-inflammatory CD4+ T-cell subsets.[6]

Experimental Workflow: Investigating KAT6A's Role in T-
Cell Glycolysis
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Caption: A typical experimental workflow to elucidate the role of KAT6A in regulating T-cell

glycolysis.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pubmed.ncbi.nlm.nih.gov/38237601/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pubmed.ncbi.nlm.nih.gov/38237601/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pubmed.ncbi.nlm.nih.gov/38237601/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://www.benchchem.com/product/b1673350?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

KATG6A, Mitochondrial Function, and Metabolic
Disorders

Beyond its interaction with AMPK, KAT6A has a broader role in maintaining mitochondrial
health. In the context of KAT6A syndrome, a neurodevelopmental disorder caused by mutations
in the KAT6A gene, patients often exhibit mitochondrial dysfunction.[1][8] Cellular models of
KAT6A syndrome have shown impaired mitochondrial bioenergetics.[8]

Notably, supplementation with L-carnitine, which is essential for fatty acid transport into
mitochondria, and pantothenate, a precursor to coenzyme A (and thus acetyl-CoA), has been
shown to improve mitochondrial function and histone acetylation in these cellular models.[8]
This suggests that metabolic interventions could potentially alleviate some of the cellular
phenotypes associated with KAT6A deficiency.

Interaction with the PI3BK/AKT Signaling Pathway

KATG6A also intersects with the PI3K/AKT signaling pathway, a central node in cellular growth,
proliferation, and metabolism. In certain cancer contexts, KAT6A has been shown to activate
the PISK/AKT pathway.[9] The proposed mechanism involves KAT6A-mediated acetylation of
H3K23 at the promoter of PIK3CA, the gene encoding the catalytic subunit of PI3K.[9] This
epigenetic mark facilitates the recruitment of other regulatory proteins, leading to increased
PIK3CA transcription and subsequent activation of the PISK/AKT cascade.[9]

Signaling Pathway: KAT6A and PI3BK/AKT Activation
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Caption: KAT6A promotes PI3K/AKT signaling by increasing H3K23 acetylation at the PIK3CA
promoter, leading to enhanced gene expression.

Role in Adipogenesis and Lipid Metabolism

The direct role of KAT6A in adipogenesis and lipid metabolism is an emerging area of research.
While some studies suggest a broader involvement of lysine acetyltransferases in these
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processes, the specific functions of KAT6A are not as well-defined as in cardiac and immune
cells. Other members of the KAT family, such as KAT8, have been more directly implicated in
adipocyte differentiation.[10] Further investigation is required to delineate the precise role, if
any, of KAT6A in regulating adipocyte biology and systemic lipid homeostasis.

Quantitative Data Summary

The following tables summarize the types of quantitative data that have been generated in
studies on KAT6A and metabolic regulation. The specific values are placeholders and would be
populated from the full-text articles.

Table 1: Gene Expression Changes in Response to KAT6A Modulation

Fold
Gene Cell Type Condition Change (vs. p-value Reference
Control)
KAT6A
Pfkfb3 CD4+ T-Cell e.g., -25 <0.01 [6]
Knockdown
KAT6A
Ldha CD4+ T-Cell eg.,-2.1 <0.01 [6]
Knockdown
Glioblastoma  KAT6A
PIK3CA e.g., -3.0 <0.001 [9]
Cell Knockdown
, KAT6A-
Cardiomyocyt
ACC1 K816Q e.g., +1.8 <0.05 [4]
e
Mutant

Table 2: Changes in Metabolic Parameters

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://repository.lsu.edu/biosci_pubs/4628/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://www.mdpi.com/2073-4425/13/12/2300
https://pmc.ncbi.nlm.nih.gov/articles/PMC12544171/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

% Change
Parameter Assay Cell Type Condition (vs. Reference
Control)
Basal
_ KAT6A
Glycolysis Seahorse CD4+ T-Cell e.g., -40% [6]
Knockdown
(ECAR)
Maximal ) KAT6A-
o Cardiomyocyt
Respiration Seahorse K816Q e.g., +25% [4]
e
(OCR) Mutant
KAT6A L-
ATP Luminescenc N
] Syndrome carnitine/Pant  e.g., +30% [8]
Production e Assay ]
Fibroblasts othenate

Key Experimental Protocols

This section outlines the methodologies for key experiments used to investigate KAT6A's role
in metabolic regulation.

Chromatin Immunoprecipitation followed by Sequencing
(ChiIP-Seq)

This technique is used to identify the genomic regions where KAT6A or specific histone
modifications (like H3K9ac) are located.

» Cell Fixation: Crosslink proteins to DNA using formaldehyde.

o Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or
enzymatic digestion.

e Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of
interest (e.g., anti-KAT6A, anti-H3K9ac).

e Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA
complexes.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12544171/
https://pubmed.ncbi.nlm.nih.gov/40536430/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Wash and Elution: Wash beads to remove non-specific binding and elute the complexes.
» Reverse Crosslinking: Reverse the formaldehyde crosslinks and purify the DNA.

» Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

o Data Analysis: Align reads to the genome and perform peak calling to identify enriched
regions.

Seahorse XF Metabolic Flux Analysis

This technology measures the two major energy-producing pathways in cells — mitochondrial
respiration and glycolysis — in real-time.

o Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.

e Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant
overnight.

o Assay Medium Preparation: Prepare the appropriate assay medium (e.g., XF Base Medium
supplemented with glucose, pyruvate, and glutamine).

o Cell Preparation: Wash cells and replace the culture medium with the prepared assay
medium.

 Instrument Setup and Calibration: Load the hydrated sensor cartridge with compounds to be
injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and
calibrate the instrument.

o Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay.

o Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification
rate (ECAR) to determine key metabolic parameters.

Co-Immunoprecipitation (Co-IP)

This method is used to study protein-protein interactions, such as between KAT6A and AMPK.
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o Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.
e Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

e Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait"
protein (e.g., anti-KAT6A).

e Immune Complex Capture: Add protein A/G beads to capture the antibody-protein
complexes.

e Wash: Wash the beads extensively to remove non-specifically bound proteins.
o Elution: Elute the "bait" and "prey" proteins from the beads.

o Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody
against the "prey" protein (e.g., anti-AMPK).

Conclusion and Future Directions

KATG6A is emerging as a multifaceted regulator of cellular metabolism, acting at the intersection
of epigenetics and key signaling pathways. Its ability to integrate dietary cues, such as those
from a ketogenic diet, and translate them into changes in gene expression and metabolic
function, as seen with the AMPK pathway, positions it as a critical metabolic sensor.
Furthermore, its role in governing the metabolic phenotype of immune cells has significant
implications for inflammatory and autoimmune diseases.

For drug development professionals, KAT6A presents a novel therapeutic target. Inhibitors of
KATG6A's acetyltransferase activity could be explored for diseases characterized by metabolic
dysregulation, such as certain cancers and autoimmune disorders. Conversely, strategies to
enhance KATG6A function or bypass its downstream effects, as suggested by the L-carnitine and
pantothenate supplementation studies in KAT6A syndrome, may offer therapeutic avenues for
metabolic disorders associated with KAT6A deficiency.

Future research should focus on further delineating the full spectrum of KAT6A's metabolic
targets, both histone and non-histone, and understanding its role in a wider range of metabolic
tissues, including the liver, adipose tissue, and skeletal muscle. Elucidating the context-
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dependent nature of KAT6A's metabolic functions will be key to harnessing its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. kat6a.org [kat6a.org]

2. mdpi.com [mdpi.com]

3. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA
binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]

o 4. KAT6A acetylation regulates AMPK function and hypertrophic remodeling in the heart -
PMC [pmc.ncbi.nim.nih.gov]

o 5. KAT6A acetylation drives metabolic adaptation to mediate cellular growth and
mitochondrial metabolism through AMPK interaction - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. KAT6A acetylation regulates AMPK function and hypertrophic remodeling in the heart -
PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Lysine acetyltransferase 6A maintains CD4+ T cell response via epigenetic
reprogramming of glucose metabolism in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

o 8. KAT6A and KAT7 Histone Acetyltransferase Complexes Are Molecular Dependencies and
Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. mdpi.com [mdpi.com]

e 10. "KATS, lysine acetyltransferase 8, is required for adipocyte differenti” by Jasmine A.
Burrell and Jacqueline M. Stephens [repository.lsu.edu]

¢ To cite this document: BenchChem. [The Role of KAT6A in Metabolic Regulation: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673350#kat681-s-role-in-metabolic-regulation]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1673350?utm_src=pdf-custom-synthesis
https://kat6a.org/wp-content/uploads/2024/08/5th-Annual-KAT6A-and-KAT6B-conference-2024.pdf
https://www.mdpi.com/2673-8856/5/2/21
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12544171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12544171/
https://pubmed.ncbi.nlm.nih.gov/39829935/
https://pubmed.ncbi.nlm.nih.gov/39829935/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pubmed.ncbi.nlm.nih.gov/40865637/
https://pubmed.ncbi.nlm.nih.gov/38237601/
https://pubmed.ncbi.nlm.nih.gov/38237601/
https://pubmed.ncbi.nlm.nih.gov/40536430/
https://pubmed.ncbi.nlm.nih.gov/40536430/
https://pubmed.ncbi.nlm.nih.gov/40536430/
https://www.mdpi.com/2073-4425/13/12/2300
https://repository.lsu.edu/biosci_pubs/4628/
https://repository.lsu.edu/biosci_pubs/4628/
https://www.benchchem.com/product/b1673350#kat681-s-role-in-metabolic-regulation
https://www.benchchem.com/product/b1673350#kat681-s-role-in-metabolic-regulation
https://www.benchchem.com/product/b1673350#kat681-s-role-in-metabolic-regulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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